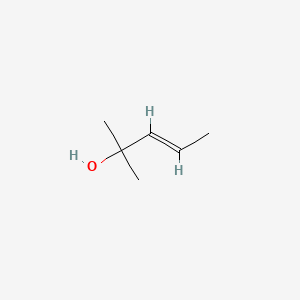

trans-2-Methyl-3-penten-2-OL

Description

trans-2-Methyl-3-penten-2-OL is a secondary alcohol with a five-carbon chain featuring a methyl group at position 2 and a double bond at position 3 in the trans configuration. Its structure (C₆H₁₂O) includes a hydroxyl group at carbon 2, contributing to its polar nature and reactivity in condensation or oxidation reactions.

Properties

Molecular Formula |

C6H12O |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(E)-2-methylpent-3-en-2-ol |

InChI |

InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4-5,7H,1-3H3/b5-4+ |

InChI Key |

OWVUFBAJXKEVBE-SNAWJCMRSA-N |

Isomeric SMILES |

C/C=C/C(C)(C)O |

Canonical SMILES |

CC=CC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for synthesizing trans-2-Methyl-3-penten-2-OL involves the reaction of methylmagnesium bromide with crotonaldehyde.

Biofilm Inoculation: Another method involves the inoculation of biofilms of M. mesophilicum with P.

Industrial Production Methods: Industrial production methods for trans-2-Methyl-3-penten-2-OL often involve large-scale Grignard reactions due to their efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-Methyl-3-penten-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form saturated alcohols.

Substitution: The compound can participate in substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Saturated alcohols.

Substitution: Various substituted alcohols depending on the reagents used.

Scientific Research Applications

Chemistry:

- Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology:

- Studied for its potential biological activity and interactions with enzymes.

Medicine:

- Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry:

- Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which trans-2-Methyl-3-penten-2-OL exerts its effects involves its interaction with various molecular targets. For example, in oxidation reactions, the compound’s double bond and hydroxyl group are key sites for interaction with oxidizing agents . The pathways involved often include the formation of intermediate species that further react to form the final products.

Comparison with Similar Compounds

2-Methyl-3-pentanol (CAS 565-67-3)

Structural Differences : Lacks the double bond present in trans-2-Methyl-3-penten-2-OL, making it a saturated secondary alcohol.

Properties and Reactivity :

4-Methyl-4-penten-2-ol (CAS 2004-67-3)

Structural Differences : Positional isomer with a double bond at position 4 instead of 3. The hydroxyl group remains at position 4.

Properties and Reactivity :

- Similar molecular weight (100.16 g/mol) but distinct volatility due to double bond placement.

- The terminal double bond (C4–C5) may increase susceptibility to polymerization or ozonolysis compared to the internal double bond in trans-2-Methyl-3-penten-2-OL .

2-Methyl-3-pentanone (CAS 565-69-5)

Functional Group Difference : A ketone instead of an alcohol, with a carbonyl group at position 3.

Properties and Reactivity :

(Z)-3-Methylpent-2-en-4-yn-1-ol (CAS 6153-05-5)

Structural Complexity : Contains both a double bond (C2–C3) and a triple bond (C4–C5), with a Z-configuration.

Reactivity :

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol

Cyclic vs. Acyclic Structure : Features a bulky cyclopentenyl group, increasing molecular weight and reducing volatility.

Applications : Subject to rigorous safety assessments by the Research Institute for Fragrance Materials (RIFM), indicating use in perfumes and cosmetics. This contrasts with trans-2-Methyl-3-penten-2-OL, which lacks documented fragrance applications .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| trans-2-Methyl-3-penten-2-OL | Not provided | C₆H₁₂O | Secondary alcohol, alkene | Trans double bond at C3, hydroxyl at C2 |

| 2-Methyl-3-pentanol | 565-67-3 | C₆H₁₄O | Secondary alcohol | Saturated backbone |

| 4-Methyl-4-penten-2-ol | 2004-67-3 | C₆H₁₂O | Secondary alcohol, alkene | Terminal double bond at C4–C5 |

| 2-Methyl-3-pentanone | 565-69-5 | C₆H₁₂O | Ketone | Carbonyl at C3 |

| (Z)-3-Methylpent-2-en-4-yn-1-ol | 6153-05-5 | C₆H₈O | Alcohol, alkene, alkyne | Conjugated double and triple bonds |

Research Findings and Implications

- Safety and Applications : Cyclic derivatives (e.g., 5-(2,2,3-Trimethyl-cyclopentenyl)-3-methylpentan-2-ol) undergo stringent safety evaluations for consumer products, suggesting trans-2-Methyl-3-penten-2-OL may require similar scrutiny if used in fragrances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.